3-({2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID
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Overview
Description
3-({2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID is a stable, trithiocarbonate chain transfer agent (CTA), also referred to as a RAFT agent. This compound is used to control chain growth in free radical polymerization, producing polymers with well-defined molecular weights and low polydispersities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID involves the reaction of 2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL with propanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-({2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the carboxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-({2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID has several scientific research applications:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID involves its role as a chain transfer agent in RAFT polymerization. The compound interacts with growing polymer chains, transferring the active radical site to itself and thus controlling the polymerization process. This results in polymers with well-defined molecular weights and low polydispersities .
Comparison with Similar Compounds
Similar Compounds
2-[(2-CARBOXYETHYL)SULFANYLTHIOCARBONYL]-SULFANYLPROPANOIC ACID: Another RAFT agent with similar properties and applications.
Bis[4-(2,3-dihydroxypropoxycarbonyl)benzyl] Trithiocarbonate: Used in similar polymerization reactions but with different structural features.
Uniqueness
3-({2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID is unique due to its specific structural features, which provide it with distinct reactivity and stability. Its ability to control polymerization processes with high precision makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-[2-(2-carboxyethylsulfanyl)-6-phenylpyrimidin-4-yl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-14(20)6-8-23-13-10-12(11-4-2-1-3-5-11)17-16(18-13)24-9-7-15(21)22/h1-5,10H,6-9H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZYFIMHMQGXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)O)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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